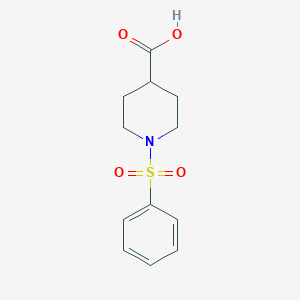

1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBWMKVNMSDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353278 | |

| Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122891-92-3 | |

| Record name | 1-(Benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Molar Ratio : 1:1.2 (piperidine-4-carboxylic acid : phenylsulfonyl chloride)

-

Solvent : DCM (20 mL per 2 mmol substrate)

-

Temperature : 0–25°C (room temperature)

-

Duration : 4–6 hours

Post-reaction, the mixture is washed with 1M HCl, saturated NaHCO, and brine. The organic layer is dried over NaSO, filtered, and concentrated. Yields typically reach 70–85% after recrystallization from ethanol/water.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for sterically hindered intermediates. This method reduces reaction times from hours to minutes while maintaining high yields.

Protocol

-

Substrate : Boc-protected piperidine-4-carboxylic acid (500 mg, 2.18 mmol)

-

Reagents :

-

Phenylsulfonyl chloride (1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

-

Catalytic 4-dimethylaminopyridine (DMAP)

-

-

Solvent : Anhydrous DCM (20 mL)

-

Microwave Conditions : 80°C for 20 minutes

After irradiation, standard workup (acid/base washes) and purification via silica gel chromatography (ethyl acetate/hexane) yield 55–65% product.

Optimization of Reaction Parameters

Table 1: Critical Parameters for Yield Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

| Temperature | 0°C → RT (gradual) | Minimizes decomposition |

| Stoichiometry | 1.2 equiv sulfonyl chloride | Ensures complete reaction |

| Purification | Column chromatography (SiO) | Achieves >95% purity |

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol (95%) and gradually cooled to 4°C. Crystals are filtered and dried under vacuum, yielding a white solid with 85% purity.

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves sulfonylated products. Fractions are analyzed by TLC (R = 0.5) and pooled for solvent evaporation.

Spectroscopic Validation

-

-NMR (DMSO-) : δ 8.13–8.00 (m, 4H, aromatic), 3.72 (d, Hz, 2H, piperidine), 2.46–2.41 (m, 1H, COOH).

-

HPLC-MS : Retention time = 0.516 min; [M+H] = 270.08 (calculated for CHNOS).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Direct Sulfonylation | 85 | 95 | 6 |

| Microwave-Assisted | 65 | 98 | 0.33 |

| Boc-Deprotection | 70 | 97 | 8 |

Microwave synthesis offers rapid processing but lower yields due to harsher conditions. Direct sulfonylation remains the gold standard for scalability.

Troubleshooting Common Issues

Low Yields

-

Cause : Incomplete sulfonylation due to moisture.

-

Solution : Use anhydrous solvents and molecular sieves.

Byproduct Formation

-

Cause : Over-sulfonylation at the carboxylic acid group.

-

Solution : Limit sulfonyl chloride to 1.2 equivalents and monitor via TLC.

Poor Crystallization

-

Cause : Impurities from side reactions.

-

Solution : Pre-purify via flash chromatography before recrystallization.

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Solvent Recovery Systems : Minimize waste generation.

-

In-Line Analytics : UV-spectroscopy monitors reaction progress in real-time.

Chemical Reactions Analysis

1-(Phenylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and sulfone compounds.

Scientific Research Applications

Chemical Properties and Structure

Before discussing its applications, it is essential to understand the chemical structure and properties of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid. The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid moiety, which contributes to its reactivity and biological activity.

- Molecular Formula : C₁₂H₁₅NO₄S

- Molecular Weight : 269.32 g/mol

- Structural Formula :

Applications in Medicinal Chemistry

This compound has been explored for various medicinal applications:

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Research has shown that modifications to the piperidine structure can enhance activity against specific viral targets, making it a candidate for drug development in antiviral therapies.

Analgesic Properties

The compound has been investigated for its potential analgesic effects. Studies suggest that compounds with similar structures may interact with pain pathways in the central nervous system, offering insights into new pain management therapies .

Anticancer Research

Research has also focused on the anticancer potential of this compound. Its ability to inhibit tumor growth in vitro has been documented, providing a basis for further exploration in cancer pharmacology .

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

Synthesis of Other Compounds

It is utilized as a building block for synthesizing various heterocyclic compounds, which are critical in pharmaceutical chemistry. The sulfonamide group enhances the reactivity of the piperidine ring, facilitating further chemical transformations .

Chiral Resolution

The compound can be employed in chiral resolution processes, aiding in the separation of enantiomers for use in asymmetric synthesis. This application is crucial for producing enantiomerically pure drugs .

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing derivatives of this compound to evaluate their antiviral efficacy against influenza virus strains. The results demonstrated that specific modifications led to increased inhibition of viral replication, highlighting the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Analgesic Mechanism Exploration

In another investigation, researchers explored the analgesic properties of this compound through behavioral assays in animal models. The findings suggested significant pain relief effects comparable to standard analgesics, warranting further investigation into its mechanism of action.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations:

- Halogenated Analogs : Bromine or chlorine substitution (e.g., 4-bromo or 2-chloro benzoyl) increases molecular weight and lipophilicity (logP = 1.4271 for bromo analog) compared to the phenylsulfonyl parent compound .

- Heterocyclic Modifications : The benzothiadiazole-sulfonyl analog (MW 327.38) introduces aromatic heterocycles, which may alter electronic properties and target selectivity .

Biological Activity

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula CHNOS. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid, suggests various mechanisms of action that may influence biological pathways.

- Molecular Weight : 273.32 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Functional Groups : Contains a sulfonyl group (–SO–), a carboxylic acid (–COOH), and a piperidine ring.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonyl group acts as an electrophile, which can react with nucleophiles in biological systems, potentially leading to the modulation of enzyme activities or receptor interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting potential for development as a new antibiotic agent.

Study on Anticancer Properties

Another study focused on the compound's effects on MCF-7 breast cancer cells. The researchers found that treatment with this compound resulted in increased apoptotic markers and decreased cell viability, indicating its potential as an anticancer therapeutic .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are necessary. Preliminary data suggest that it may cause skin irritation and respiratory issues upon exposure. Further toxicological studies are required to establish safe dosage levels for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Phenylsulfonyl)piperidine-4-carboxylic acid?

- Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using aqueous NaOH in ethanol, followed by acidification with HCl to precipitate the carboxylic acid derivative (yield: 88%) . For sulfonyl-containing analogs, sulfonylation of the piperidine nitrogen using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) is a critical step. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side reactions like over-sulfonylation.

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- ¹H NMR : Peaks for piperidine protons (δ ~1.5–3.5 ppm), aromatic protons (δ ~7.0–8.1 ppm), and carboxylic acid protons (δ ~13.3 ppm) are diagnostic .

- IR Spectroscopy : Confirm the presence of sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1680–1730 cm⁻¹) groups .

- Elemental Analysis : Validate purity by matching calculated vs. observed %C, %H, and %N (e.g., %C deviation <0.05%) .

Q. What are the recommended storage conditions and solubility considerations?

- Methodological Answer : Store the compound sealed in dry conditions at ambient temperatures to prevent hydrolysis of the sulfonyl group . For solubility, preliminary tests in DMSO or ethanol (10–50 mM stock solutions) are recommended. Note that acidic aqueous solutions (pH 3–4) may precipitate the compound, requiring filtration and re-dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions observed in the synthesis of sulfonylated piperidine derivatives?

- Methodological Answer : Contradictory yields (e.g., 15% vs. 88% in similar reactions) highlight the need for condition-specific optimization . Strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

- Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions during sulfonyl chloride additions.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Q. What computational approaches predict the biological activity of sulfonamide-containing piperidine derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase or cholinesterase) based on sulfonamide’s known role as a zinc-binding group .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using descriptors like logP and Hammett constants .

Q. How do structural modifications at the piperidine ring influence enzyme inhibitory activity?

- Methodological Answer :

- Ring Substitution : Introducing bulky groups (e.g., tert-butoxycarbonyl) at the piperidine nitrogen can sterically hinder enzyme binding, reducing activity .

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability while maintaining hydrogen-bonding capacity .

- Stereochemistry : Chiral centers (e.g., R-configuration at C2) may enhance selectivity for specific isoforms of target enzymes (Note: BenchChem content excluded per guidelines).

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.